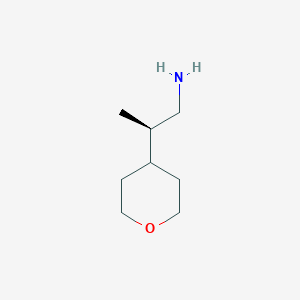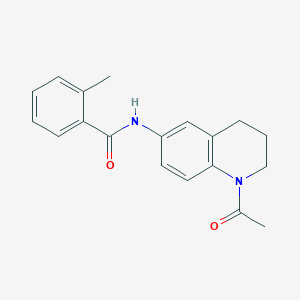
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves the methods and reactions used to produce it. This can include the starting materials, reagents, catalysts, and conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used for this analysis.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity) .Aplicaciones Científicas De Investigación
Psycho- and Neurotropic Properties
Research on similar quinolinone derivatives, like 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has shown significant psychoactive properties. For instance, specific derivatives demonstrated sedative effects and anti-amnesic activity, indicating potential use in psychoactive drug development (Podolsky, Shtrygol’, Zubkov, 2017).
Synthesis of Quinazolinones and Dihydropyrimidinones
The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides presents a method to create structurally diverse quinoline derivatives. This process is significant for producing various compounds with potential pharmaceutical applications (Gavin, Annor-Gyamfi, Bunce, 2018).
Structural and Fluorescence Properties
A study on amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, revealed insights into their structural aspects and properties. These compounds exhibit unique fluorescence emission, which is crucial for applications in fluorescence-based detection and imaging technologies (Karmakar, Sarma, Baruah, 2007).
HIV-1 Integrase Inhibition
Some quinoline derivatives have been investigated for their potential as HIV-1 integrase inhibitors. Utilizing specific synthetic pathways, these compounds exhibited selective inhibition of HIV-1 integrase, indicating their potential use in HIV treatment (Sekgota, Majumder, Isaacs, Mnkandhla, Hoppe, Khanye, Kriel, Coates, Kaye, 2017).
Antimalarial Drug Exploration
Exploration of the chemical properties of 3-amino-2-quinolones led to the identification of new compounds with potential antimalarial activity. This research provides a foundation for developing novel antimalarial drugs (Asías, Bruno, Dominici, Bollini, Gaozza, 2003).
Phosphodiesterase 10A (PDE10A) Inhibition
N-Methylanilide and N-methylbenzamide derivatives of quinoline have been identified as potent inhibitors of PDE10A, a phosphodiesterase abundant in brain tissue. These inhibitors have potential therapeutic applications for neurological disorders such as Parkinson's disease and schizophrenia (Kilburn, Kehler, Langgård, Erichsen, Leth-Petersen, Larsen, Christoffersen, Nielsen, 2013).
Corrosion Inhibition
Quinoline derivatives have been studied for their role in corrosion inhibition, particularly on N80 steel in hydrochloric acid. These studies provide insights into the application of quinoline derivatives in protecting metals from corrosion, which is crucial in industrial contexts (Ansari, Ramkumar, Nalini, Quraishi, 2016).
Mecanismo De Acción
If the compound has biological activity, the mechanism of action refers to how it interacts with biological systems to produce its effects.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-6-3-4-8-17(13)19(23)20-16-9-10-18-15(12-16)7-5-11-21(18)14(2)22/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUMFUXJCVRSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

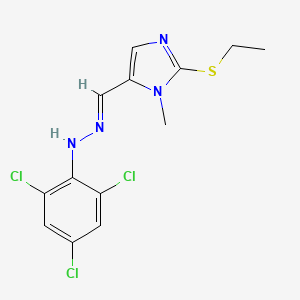
![1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride](/img/structure/B2682633.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2682634.png)
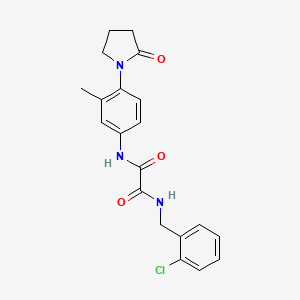
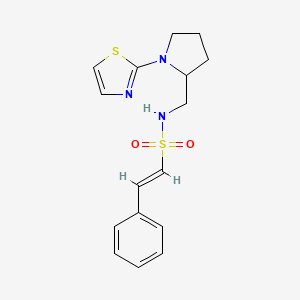



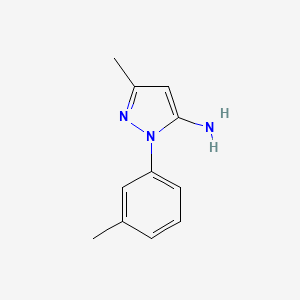


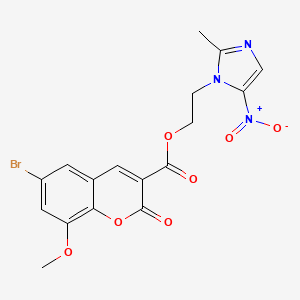
![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2682653.png)
